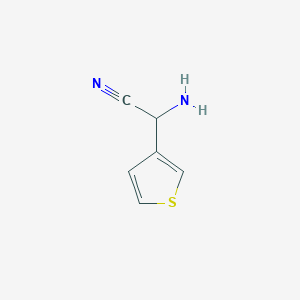

2-Amino-2-(thiophen-3-yl)acetonitrile

Beschreibung

Significance as a Versatile Synthetic Building Block and Intermediate

The primary significance of 2-Amino-2-(thiophen-3-yl)acetonitrile in organic synthesis lies in its role as a versatile building block. As an α-amino nitrile, it is a key intermediate in the Strecker synthesis of α-amino acids. wikipedia.org This classic reaction involves the one-pot, three-component reaction of an aldehyde (in this case, thiophene-3-carbaldehyde), ammonia (B1221849), and a cyanide source. wikipedia.org The resulting this compound can then be hydrolyzed to produce the corresponding α-amino acid, 2-amino-2-(thiophen-3-yl)acetic acid.

The thiophene (B33073) ring itself is a bioisostere of the phenyl group, meaning it can often be substituted for a benzene (B151609) ring in a drug molecule without loss of biological activity. nih.gov This makes thiophene-containing compounds, and by extension their precursors like this compound, highly valuable in the design and synthesis of novel therapeutic agents. The amino and nitrile functionalities of the molecule also offer multiple reaction sites for further chemical transformations, allowing for the construction of a variety of heterocyclic systems.

Overview of Contemporary Research Trajectories

Current research involving this compound and related α-amino nitriles is largely focused on their application in the synthesis of novel heterocyclic compounds with potential biological activity. While specific research articles focusing solely on this compound are limited, the broader field of α-amino nitrile chemistry provides a clear indication of its potential research directions.

One major area of investigation is the use of α-amino nitriles as precursors to N-substituted and α,α-disubstituted amino acids. wikipedia.org These non-proteinogenic amino acids are of great interest in peptide and protein engineering, as well as in the development of peptidomimetics.

Furthermore, the reactivity of the nitrile and amino groups allows for their participation in various cyclization reactions to form nitrogen-containing heterocycles. rsc.org The synthesis of substituted imidazoles, thiazoles, and other ring systems from α-amino nitriles is a well-established synthetic strategy. Research in this area is driven by the fact that these heterocyclic motifs are present in a vast number of biologically active molecules and prescribed drugs. nih.gov

The development of asymmetric syntheses of α-amino nitriles is another active area of research. wikipedia.org The creation of chiral catalysts and auxiliaries for the Strecker reaction and related transformations allows for the enantioselective synthesis of α-amino acids and their derivatives. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H6N2S |

| Molecular Weight | 138.19 g/mol |

| Appearance | Not specified in literature |

| Melting Point | Not specified in literature |

| Boiling Point | Not specified in literature |

Table 2: Key Synthetic Reactions Involving α-Amino Nitriles

| Reaction Name | Description | Potential Product from this compound |

|---|---|---|

| Strecker Synthesis | A method for synthesizing α-amino acids from an aldehyde or ketone. | 2-Amino-2-(thiophen-3-yl)acetic acid |

| Hydrolysis | Conversion of the nitrile group to a carboxylic acid or amide. | 2-Amino-2-(thiophen-3-yl)acetic acid or 2-amino-2-(thiophen-3-yl)acetamide |

| Reduction | Conversion of the nitrile group to a primary amine. | 1-(Thiophen-3-yl)ethane-1,2-diamine |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-2-thiophen-3-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVBAZCHRMIVLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 Amino 2 Thiophen 3 Yl Acetonitrile Scaffolds

Reactivity of the α-Aminonitrile Moiety

The α-aminonitrile functional group is characterized by the presence of both a nucleophilic amino group and an electrophilic/transformable nitrile group on the same carbon atom, which is also attached to the thiophene (B33073) ring. This arrangement governs its chemical behavior.

Nucleophilic Reactivity of the Amino Group

The primary amino group in 2-Amino-2-(thiophen-3-yl)acetonitrile is a key site for nucleophilic reactions. Like other primary amines, the lone pair of electrons on the nitrogen atom can attack a wide range of electrophilic centers. This reactivity is fundamental to its use in constructing more complex molecules. The presence of two active sites, the amino (NH2) and cyano (CN) groups, offers a multitude of interesting reaction possibilities. sciforum.net

In analogous 2-aminothiophene systems, the amino group readily participates in condensation reactions with carbonyl compounds, acylation with acid chlorides or anhydrides, and alkylation reactions. For instance, the reaction of 2-aminothiophene derivatives with various electrophiles is a common strategy for building fused heterocyclic rings such as pyrimidines and thiazoles. nih.govresearchgate.net It is expected that the amino group of this compound would exhibit similar nucleophilic characteristics, serving as a handle for further molecular elaboration.

Transformations of the Nitrile Functionality

The nitrile (cyano) group is one of the most versatile functionalities in organic synthesis, capable of being transformed into various other groups. researchgate.net The nitrile group in this compound can undergo several characteristic reactions, including hydrolysis, reduction, and cycloaddition.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Mild acidic conditions typically yield an amide intermediate, which upon more vigorous hydrolysis, can be converted to a carboxylic acid. ebsco.com

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org This transformation provides a route to diamine derivatives.

Addition of Nucleophiles: The electrophilic carbon atom of the nitrile is susceptible to attack by organometallic reagents, such as Grignard reagents. This reaction, followed by hydrolysis, leads to the formation of ketones. libretexts.org

Cycloaddition: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings. A notable example, demonstrated with related 2-amino-3-cyanothiophene derivatives, is the reaction with sodium azide (B81097) (NaN₃) and a Lewis acid like zinc chloride to form a tetrazole ring, a five-membered nitrogen-containing heterocycle. sciforum.net

These transformations highlight the utility of the nitrile group as a precursor to other important functional groups and heterocyclic systems. researchgate.net

Cyclization Reactions to Form Fused Heterocyclic Systems

The dual functionality of this compound makes it an excellent precursor for the synthesis of fused heterocyclic compounds, where both the amino and nitrile groups, or the aminothiophene scaffold itself, participate in ring-forming reactions.

Formation of Pyrrole-Based Heterocycles

While direct conversion of this compound to pyrroles is not extensively documented, analogous reactions of α-aminonitriles provide a clear pathway. The cyclocondensation of enones with aminoacetonitrile (B1212223) is a known method for synthesizing 3,4-dihydro-2H-pyrrole-2-carbonitriles. researchgate.net These intermediates can then be converted into aromatic pyrroles.

A plausible synthetic route involves a Michael addition of the α-aminonitrile (or its N-protected form) to an α,β-unsaturated ketone or ester. mdpi.com The resulting adduct can then undergo an intramolecular cyclization and subsequent dehydration or oxidation to yield a substituted pyrrole (B145914) ring. For example, substituted 2-amino-5-oxonitriles, formed from the Michael addition of N-protected aminoacetonitrile to chalcones, have been successfully converted to 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles. mdpi.com Subsequent oxidation of these dihydropyrroles with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can furnish the corresponding pyrrole-2-carbonitriles. researchgate.net

| Reactant 1 | Reactant 2 | Intermediate | Product | Conditions | Ref |

| N-protected aminoacetonitrile | Enone (Chalcone) | γ-Keto-α-aminonitrile | 3,4-Dihydro-2H-pyrrole-2-carbonitrile | Base-induced cyclization | researchgate.netmdpi.com |

| 3,4-Dihydro-2H-pyrrole-2-carbonitrile | DDQ (oxidant) | - | Pyrrole-2-carbonitrile | Oxidation | researchgate.net |

Synthesis of Hexahydrothieno[2,3-d]pyrimidines

The 2-aminothiophene core is a common starting point for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant biological activity. nih.govnih.gov Several synthetic strategies are available for this transformation.

One effective method is a Mannich-type reaction. Research on related trans-2-amino-4,5-dihydrothiophene-3-carbonitriles has shown that these compounds react with formaldehyde (B43269) (HCHO) and a primary amine (RNH₂) under non-catalyzed conditions to construct the hexahydrothieno[2,3-d]pyrimidine core. nih.gov This three-component reaction involves the condensation of the aminothiophene, an aldehyde, and an amine to form the fused pyrimidine (B1678525) ring.

Another widely used approach involves the condensation of a 2-aminothiophene derivative with a one-carbon unit synthon. For instance, cyclization of 2-aminothiophene-3-carbonitriles or 2-aminothiophene-3-carboxylates with formamide (B127407), ammonium (B1175870) formate, or acyl chlorides can lead to the formation of the thieno[2,3-d]pyrimidin-4-one ring system. scielo.brresearchgate.net

| 2-Aminothiophene Precursor | Reagent(s) | Product | Conditions | Ref |

| 2-Amino-4,5-dihydrothiophene-3-carbonitrile | Formaldehyde, Primary Amine | Hexahydrothieno[2,3-d]pyrimidine | Mannich-type reaction | nih.gov |

| 2-Aminothiophene-3-carbonitrile (B183302) | Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one | Cyclocondensation | researchgate.net |

| 2-Aminothiophene-3-carbonitrile | Acyl Chloride, HCl | Thieno[2,3-d]pyrimidin-4-one | Cyclization | scielo.br |

Heterocyclizations Involving Thiazole (B1198619) Moieties

The synthesis of fused thiazole systems from aminothiophene precursors is a well-established transformation. The reactivity of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a structurally related compound, provides a strong precedent. This compound reacts with thioglycolic acid, leading to the formation of a thiazole derivative fused to the thiophene ring. researchgate.netnih.gov This reaction proceeds via the formation of a thioamide intermediate from the nitrile group, followed by cyclization involving the adjacent amino group.

The Hantzsch thiazole synthesis is another classical and versatile method. This typically involves the condensation of an α-haloketone with a thioamide. In the context of this compound, the amino group could first be converted to a thioamide functionality. The resulting thiophene-bearing thioamide could then be reacted with an appropriate α-haloketone to construct the thiazole ring.

| Starting Material | Reagent(s) | Product Type | Method | Ref |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Thioglycolic Acid | Thiazolo[4,5-d]thiophene derivative | Cyclocondensation | researchgate.netnih.gov |

| Thioamide | α-Haloketone | Substituted Thiazole | Hantzsch Synthesis |

Functionalization of the Thiophene Ring

The thiophene ring within the 2-aminothiophene-3-carbonitrile framework is amenable to functionalization through several key reaction pathways. The interplay between the electron-donating amino group at the C2 position and the electron-withdrawing nitrile group at the C3 position dictates the regioselectivity and reactivity of the thiophene nucleus toward both electrophilic and nucleophilic reagents.

Electrophilic and Nucleophilic Substitutions on the Thiophene Nucleus

The substitution pattern of the 2-aminothiophene-3-carbonitrile ring system governs its susceptibility to electrophilic attack. The amino group, being a potent activating group, directs incoming electrophiles primarily to the C5 position, which is para to the amino group and ortho to the sulfur atom, thus benefiting from resonance stabilization. The nitrile group, conversely, is a deactivating group and would direct incoming electrophiles to the meta position (C4), but the influence of the amino group is generally overriding in electrophilic aromatic substitution.

While specific studies on the direct electrophilic substitution of this compound are not extensively documented, the reactivity can be inferred from related 2-aminothiophene derivatives. Halogenation, nitration, and sulfonation are expected to proceed at the C5 position.

Conversely, the thiophene ring can be rendered susceptible to nucleophilic aromatic substitution (SNAr) when appropriately activated with strong electron-withdrawing groups. In the case of 2-aminothiophene-3-carbonitrile derivatives, the presence of the nitrile group contributes to the electrophilicity of the ring. A notable example involves the reaction of 2-amino-5-methylthiophene-3-carbonitrile (B129202) with 1-fluoro-2-nitrobenzene. In this reaction, the amino group of the thiophene acts as a nucleophile, attacking the electron-deficient phenyl ring, leading to the formation of 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile. chemicalbook.comwikipedia.org This reaction underscores the nucleophilic character of the amino group in this scaffold.

| Reaction Type | Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-amino-5-methylthiophene-3-carbonitrile | 1-fluoro-2-nitrobenzene, NaH | THF, ice bath to room temperature, 18 h | 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile | 77% |

Acylation Reactions of 2-Aminothiophene-3-carbonitrile

The amino group of 2-aminothiophene-3-carbonitrile and its derivatives readily undergoes acylation with a variety of acylating agents, including acyl chlorides and anhydrides, to furnish the corresponding N-acyl derivatives. These reactions are fundamental in diversifying the molecular structure and have been employed in the synthesis of compounds with potential biological activities.

The acylation typically proceeds under standard conditions, often in the presence of a base to neutralize the acid byproduct. For instance, the reaction of 2-aminothiophene derivatives with various aryl carboxylic acids in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) leads to the formation of the corresponding amides. nih.gov Similarly, the use of acyl chlorides, such as 2-methoxybenzoyl chloride, in the presence of a base, provides the acylated product in good yield. tandfonline.com Acetic anhydride (B1165640) has also been shown to be an effective acylating agent for these substrates.

| Substrate | Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethyl(2-aminothiophene-3-carbonyl)carbamate | 4-carbamoylbenzoic acids, HATU | Not specified | Corresponding 2-(acylamino)thiophene derivatives | Not specified |

| 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | 2-methoxybenzoyl chloride | Not specified, likely with a base | 2-[(2-Methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | 57% |

| 2-aminothiophene derivatives | Acetic anhydride | 1,4-dioxane, 80-90 °C, 3-4 h | Corresponding N-acetylated thiophenes | Not specified |

| 2-aminothiophene derivatives | Trifluoroacetic anhydride | Et3N, CH2Cl2, 0-5 °C, 2 h | Corresponding N-trifluoroacetylated thiophenes | Not specified |

| 2-aminothiophene derivatives | Acid chloride | DIPEA, CH2Cl2, 0-5 °C, 1-2 h | Corresponding N-acylated thiophenes | Not specified |

Mechanistic and Theoretical Investigations of 2 Amino 2 Thiophen 3 Yl Acetonitrile Chemistry

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is instrumental in predicting reaction outcomes, understanding chemical reactivity, and characterizing molecular geometries.

Elucidation of Reaction Pathways and Transition States

DFT calculations are crucial for mapping the potential energy surface of a chemical reaction, which helps in elucidating the step-by-step mechanism. This involves identifying reactants, products, intermediates, and, most importantly, transition states—the highest energy points along the reaction coordinate.

Table 1: Illustrative Activation Energies in a Dihydrothiophene Synthesis

| Reaction Step | Isomer | Activation Energy (kJ/mol) |

| Thiophene (B33073) Ring Closure | S,S-isomer | 54.5 |

| Thiophene Ring Closure | R,S-isomer | 46.6 |

| HNCS Elimination (Rate-Limiting) | S,S-isomer | 63.4 |

| HNCS Elimination (Rate-Limiting) | R,S-isomer | 77.2 |

| Data from a study on the formation of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, illustrating the type of data obtained from DFT calculations. nih.gov |

Such computational analyses for 2-Amino-2-(thiophen-3-yl)acetonitrile would similarly involve modeling its reactions, such as hydrolysis or substitution, to identify intermediates and calculate the energy barriers for each step, thereby predicting the most likely reaction pathway. researchgate.net

Conformational Analysis and Molecular Geometries

The three-dimensional structure of a molecule, including its bond lengths, bond angles, and torsion angles, dictates its physical and chemical properties. Conformational analysis, often performed using quantum mechanical methods like DFT, explores the different spatial arrangements (conformers) of a molecule and their relative energies. nih.gov

For this compound, the key conformational features would be the rotation around the single bond connecting the thiophene ring to the chiral acetonitrile (B52724) center. DFT calculations can predict the most stable conformer by minimizing the molecule's energy.

Studies on similar structures provide insight into the expected geometries. For example, in a related compound, 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide, crystallographic data revealed specific torsion angles that define the orientation of the side chains relative to the thiophene ring. nih.gov The central thiophene ring was found to make a dihedral angle of 88.11° with an attached phenyl ring, demonstrating a nearly orthogonal arrangement. nih.gov For this compound, VSEPR theory predicts a tetrahedral electron geometry around the central carbon atom bonded to the amino, cyano, hydrogen, and thiophene groups. wwnorton.comkhanacademy.orglibretexts.orgyoutube.com

Analysis of Electronic Properties (HOMO/LUMO Orbitals, Electrostatic Potential)

The electronic properties of a molecule are fundamental to its reactivity. DFT is used to calculate several key electronic descriptors.

HOMO/LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability. nih.gov A small HOMO-LUMO gap suggests high polarizability, high chemical reactivity, and low kinetic stability. nih.gov

Electrostatic Potential (ESP): The ESP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net Red-colored areas typically indicate negative potential (electron-rich, prone to electrophilic attack), while blue areas indicate positive potential (electron-poor, prone to nucleophilic attack). For this compound, the nitrogen of the amino group would be an expected site of negative potential, while the hydrogen atoms of the amino group would exhibit positive potential. nih.gov

Table 2: Representative Global Reactivity Descriptors from DFT Calculations

| Parameter | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. ajchem-a.com |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power of an atom to attract electrons. ajchem-a.com |

| Electrophilicity Index (ω) | μ² / 2η (where μ = -χ) | Measures the propensity to accept electrons. ajchem-a.com |

| These parameters are commonly calculated from HOMO and LUMO energies to quantify the reactivity of a molecule. ajchem-a.com |

Kinetic Studies of Chemical Transformations

Kinetic studies provide experimental data on how fast reactions occur and how reaction rates are affected by factors such as reactant concentration, temperature, and solvent. This information is essential for understanding reaction mechanisms.

Reaction Rate Determinations and Rate Law Analysis

Determining the rate law of a reaction involving this compound would involve systematically varying the concentrations of reactants and monitoring the rate of product formation or reactant consumption over time. For example, in the aminolysis of related thiophenyl 2-thiopheneacetates, kinetic studies showed that the reaction proceeds via a stepwise mechanism where the breakdown of a tetrahedral intermediate is the rate-determining step. researchgate.net The rate constants for reactions involving substituted benzofuroxans and 2-acetylthiophene (B1664040) have been determined spectrophotometrically, allowing for a quantitative comparison of reactivity. ufms.brresearchgate.net

Linear Free Energy Relationships (LFER)

Linear Free Energy Relationships (LFERs), most notably the Hammett equation, are used to correlate reaction rates or equilibrium constants for a series of related reactions. wikipedia.orgnih.gov The Hammett equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for a substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. wikipedia.org

Kinetic studies on various thiophene derivatives have successfully employed LFERs. acs.orgacs.org For example, in the nucleophilic aromatic substitution of 2-chloro-3-nitro-5-X-thiophenes, a good Hammett correlation was observed with a large, positive ρ value (e.g., ρ = 5.55 at 323 K), indicating that the reaction is highly sensitive to substituents and that a negative charge is developed in the transition state. rsc.org Conversely, a negative ρ value suggests the buildup of positive charge. Such studies on derivatives of this compound would provide valuable insight into the electronic nature of its transition states in various chemical transformations. nih.gov

Molecular Dynamics (MD) Simulations for Reactivity Insights

Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering a dynamic perspective on the chemical reactivity of molecules like this compound. While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and insights derived from simulations of related thiophene and aminonitrile derivatives provide a robust framework for understanding its potential chemical behavior.

MD simulations model the intricate dance of atoms and molecules over time, governed by the principles of classical mechanics. By solving Newton's equations of motion for a system of interacting particles, these simulations can predict the trajectory of each atom, revealing crucial information about conformational changes, solvent effects, and the energetic landscapes of chemical reactions.

In the context of this compound, MD simulations could be instrumental in elucidating several key aspects of its reactivity:

Conformational Analysis: The rotational freedom around the single bonds in this compound allows it to adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers in different environments (e.g., in vacuum, in a nonpolar solvent, or in an aqueous solution). The preferred conformation can significantly influence the molecule's reactivity by affecting the accessibility of its reactive sites.

Solvation Effects: The surrounding solvent molecules can have a profound impact on the reactivity of a solute. MD simulations explicitly model the interactions between the solute and solvent molecules, providing insights into how solvation shells are structured and how they influence the charge distribution and stability of the solute. For a polar molecule like this compound, understanding its interactions with polar and nonpolar solvents is crucial for predicting its behavior in different reaction media.

Reaction Dynamics: For a given chemical reaction involving this compound, MD simulations can be employed to study the reaction pathway. By combining quantum mechanics with molecular mechanics (QM/MM methods), a small, reactive part of the system can be treated with a high level of theory, while the rest of the system is described by a more computationally efficient classical force field. This approach allows for the simulation of bond-breaking and bond-forming events, providing a detailed, time-resolved picture of the reaction mechanism.

While direct MD simulation data for this compound is scarce, quantum chemical calculations on related thiophene derivatives offer valuable insights into their electronic structure and reactivity. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often calculated to predict the molecule's susceptibility to electrophilic and nucleophilic attack. For instance, a smaller HOMO-LUMO gap generally implies higher reactivity.

To illustrate the type of data that can be obtained from such computational studies, the following table presents hypothetical reactivity descriptors for this compound and a related compound, calculated using Density Functional Theory (DFT).

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| This compound | -5.8 | -0.9 | 4.9 | 3.5 |

| Thiophene-3-acetonitrile | -6.2 | -0.7 | 5.5 | 2.8 |

These hypothetical values suggest that the presence of the amino group in this compound could raise the HOMO energy and decrease the HOMO-LUMO gap compared to a similar molecule lacking this group, thereby potentially increasing its reactivity towards electrophiles. The larger dipole moment also suggests stronger interactions with polar solvents.

Advanced Analytical Characterization of 2 Amino 2 Thiophen 3 Yl Acetonitrile and Its Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Amino-2-(thiophen-3-yl)acetonitrile, the proton spectrum is expected to show distinct signals for the thiophene (B33073) ring protons, the methine proton (α-carbon), and the amine protons. The three protons on the 3-substituted thiophene ring would appear as complex multiplets in the aromatic region, with their specific chemical shifts and coupling constants being diagnostic of their positions. The methine proton, adjacent to the amino and cyano groups, would likely appear as a singlet, while the two amine protons might also present as a broad singlet.

¹³C NMR Spectroscopy maps the carbon framework of the molecule. A spectrum for this compound would be expected to display six distinct signals: four for the thiophene ring carbons, one for the α-carbon, and one for the nitrile carbon (C≡N). The chemical shift of the nitrile carbon is particularly characteristic, typically appearing downfield.

2D NMR Techniques , such as COSY (Correlation Spectroscopy), are used to establish correlations between coupled protons, helping to definitively assign the signals of the thiophene ring protons.

While specific NMR data for the title compound is scarce, analysis of related derivatives, such as rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile, highlights the utility of NMR in structural confirmation of complex thiophene-containing molecules.

Interactive Table 1: Representative ¹H NMR Data for a Thiophene Acetonitrile (B52724) Derivative (Data from a study on rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₂CO | 3.76 | dd | ²J = 17.6, ³J = 4.6 |

| CH₂CO | 3.87 | dd | ²J = 17.6, ³J = 8.9 |

| CH-Thiophene | 4.32-4.35 | m | - |

| CHCN | 4.55 | d | ³J = 4.4 |

| Thiophene H-4' | 6.90 | dd | ³J = 5.0, ³J = 3.6 |

| Thiophene H-3' & Aromatics | 6.93-6.95 | m | - |

Note: This data is for a thiophen-2-yl derivative and serves as an example of the detailed structural information obtainable from ¹H NMR. The chemical shifts and coupling patterns for the 3-yl isomer would differ.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The presence of the primary amine (NH₂) group would be indicated by a pair of stretching vibrations in the 3300-3500 cm⁻¹ region. A crucial diagnostic peak is the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, medium-intensity band around 2220-2260 cm⁻¹. Aromatic C-H stretching from the thiophene ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching of the methine group would be seen just below this value.

Interactive Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Nitrile (C≡N) | Stretch | 2220 - 2260 |

Mass Spectrometry (MS, HRMS, FAB-MS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, offers valuable clues about the molecular structure.

High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with very high precision, which allows for the unambiguous determination of the elemental formula. For this compound (C₆H₆N₂S), HRMS would confirm the molecular formula by matching the experimental mass to the calculated theoretical mass.

The fragmentation pattern in the mass spectrum gives insight into the molecule's structure. Common fragmentation pathways for this compound might include the loss of the cyanide radical (•CN) or the cleavage of the bond between the thiophene ring and the α-carbon, leading to characteristic fragment ions. Techniques like Fast Atom Bombardment (FAB-MS) can be used for soft ionization, often preserving the molecular ion for clear identification.

Diffraction Methods for Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and stereochemistry. The primary challenge is the necessity of growing a single, high-quality crystal of the compound.

While a crystal structure for this compound is not publicly documented, the analysis of related structures, such as 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide, demonstrates the depth of information that can be obtained. Such an analysis would reveal the planarity of the thiophene ring and the conformation of the aminoacetonitrile (B1212223) side chain, as well as intermolecular interactions like hydrogen bonding that dictate the crystal packing. For the title compound, crystallography could confirm the substitution pattern on the thiophene ring and detail the geometry around the chiral α-carbon.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity. nih.gov

Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reaction progress and for preliminary purity checks. A suitable solvent system, likely a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or acetone), would be developed to achieve good separation.

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for both the analysis and purification of compounds. mdpi.com Given the polar nature of the amino and nitrile groups, a reversed-phase HPLC method would be appropriate. This typically involves a non-polar stationary phase (like C18-silica) and a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile or methanol. mdpi.com The separation of α-aminonitriles can be challenging, but HPLC provides the necessary resolution for accurate purity determination and isolation. nih.gov The use of chiral stationary phases in HPLC can also be employed to separate enantiomers if the compound is prepared as a racemic mixture. mst.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. For a molecule like this compound, which possesses polar functional groups (-NH2 and -CN), direct analysis by GC-MS can be challenging due to potential issues with thermal stability and peak tailing. Therefore, derivatization is a common strategy to enhance volatility and improve chromatographic behavior.

Derivatization Strategies:

To make this compound and its potential derivatives more amenable to GC-MS analysis, several derivatization techniques could be employed. The primary target for derivatization would be the primary amino group.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the amino group with trimethylsilyl (B98337) (TMS) groups. This process significantly reduces the polarity and increases the volatility of the molecule.

Acylation: Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) would introduce acyl groups to the amino function. The resulting derivatives are typically more volatile and exhibit excellent chromatographic properties.

Hypothetical GC-MS Parameters:

The following table outlines a hypothetical set of GC-MS parameters that could serve as a starting point for the analysis of a derivatized this compound. The actual parameters would require optimization based on the specific derivative and the instrumentation used.

| Parameter | Hypothetical Value |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |

| Injection Mode | Splitless |

| Injector Temp. | 250 °C |

| Oven Program | Initial temp: 100 °C, hold for 1 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| MS System | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

| Transfer Line Temp. | 280 °C |

Expected Mass Spectra:

The mass spectrum of the derivatized this compound would be expected to show a molecular ion peak corresponding to the mass of the derivative. The fragmentation pattern would be characteristic of the thiophene ring, the acetonitrile group, and the derivatizing agent used. Key fragmentation pathways would likely involve the loss of the silyl (B83357) or acyl group, cleavage of the bond between the amino group and the chiral center, and fragmentation of the thiophene ring.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. It is the method of choice for assessing the purity of this compound and for separating it from potential impurities or related derivatives.

Chromatographic Modes and Conditions:

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode and would be highly suitable for this compound. A C18 or C8 stationary phase would be appropriate. The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape and resolution by suppressing the ionization of the amino group.

Normal-Phase HPLC (NP-HPLC): While less common for this type of compound, NP-HPLC could be employed for specific separations, particularly for isomers. A silica (B1680970) or cyano-bonded stationary phase could be used with a non-polar mobile phase such as hexane with a polar modifier like isopropanol.

Chiral HPLC: Since this compound contains a stereocenter, the separation of its enantiomers would require a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the resolution of chiral amines and amino acid derivatives. yakhak.org

Hypothetical HPLC Method for Purity Analysis:

The following table presents a hypothetical RP-HPLC method for determining the purity of this compound.

| Parameter | Hypothetical Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |

| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 230 nm and 254 nm |

| Injection Volume | 10 µL |

Purity Determination:

The purity of a sample of this compound would be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. The presence of any impurities would be indicated by additional peaks at different retention times. Identification of these impurities could be achieved by coupling the HPLC system to a mass spectrometer (LC-MS).

Applications of 2 Amino 2 Thiophen 3 Yl Acetonitrile in Chemical Synthesis and Materials Science

Utilization as a Scaffold for Complex Organic Molecule Synthesis

2-Amino-2-(thiophen-3-yl)acetonitrile is a versatile heterocyclic building block in organic synthesis. Its structure, featuring a thiophene (B33073) ring substituted with both an amino group and a nitrile group, provides multiple reactive sites for constructing more complex molecular architectures. This compound belongs to the broader class of 2-aminothiophenes, which are widely recognized as key intermediates in the synthesis of various biologically active compounds and functional materials. researchgate.net The strategic placement of the amino and nitrile functional groups allows for a range of chemical transformations, making it a valuable scaffold for creating diverse molecular libraries.

The synthesis of 2-aminothiophenes is most commonly achieved through the Gewald reaction, a multicomponent reaction that combines a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. scispace.comresearchgate.netthieme-connect.com This reaction provides a direct and efficient route to highly substituted 2-aminothiophenes. researchgate.net

Construction of Thiophene-Containing Heterocycles

The bifunctional nature of this compound, with its adjacent amino and cyano groups, makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. nih.gov These compounds are considered purine (B94841) bioisosteres and have garnered significant interest due to their structural diversity and a wide spectrum of biological activities. nih.gov

The reaction typically involves the cyclocondensation of the 2-aminonitrile with various one-carbon reagents. For instance, treatment with formic acid or formamide (B127407) can yield thieno[2,3-d]pyrimidin-4-ones. Alternatively, reaction with isothiocyanates followed by cyclization leads to the formation of thieno[2,3-d]pyrimidine-4-thiones. These fused pyrimidine (B1678525) rings can be further functionalized to create a library of derivatives. nih.govijacskros.com The general synthetic utility of 2-aminothiophene-3-carbonitriles allows them to serve as starting points for a variety of thiophene-containing heterocycles. nih.gov

| Starting Material | Reagent(s) | Product Class | Reference |

| 2-Aminothiophene-3-carbonitrile (B183302) | Formic Acid / Formamide | Thieno[2,3-d]pyrimidin-4-one | nih.gov |

| 2-Aminothiophene-3-carbonitrile | Isothiocyanates | Thieno[2,3-d]pyrimidine-4-thione | nih.gov |

| 2-Aminothiophene-3-carbonitrile | Urea | Thieno[2,3-d]pyrimidine-2,4-diol | ijacskros.com |

| 2-Aminothiophene-3-carbonitrile | Carbon Disulfide | 2-Thioxothienopyrimidine | nih.gov |

Synthesis of Polycyclic Hybrid Molecules

Beyond simple bicyclic systems, 2-aminothiophene derivatives are instrumental in constructing more complex polycyclic hybrid molecules. nih.gov These molecules often combine the thiophene core with other heterocyclic or carbocyclic rings, leading to novel structures with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

One common strategy involves multi-step sequences where the initial thieno[2,3-d]pyrimidine (B153573) is further elaborated. For example, a thienopyrimidine can be chlorinated and subsequently reacted with various nucleophiles to build additional rings or introduce complex side chains, resulting in polycyclic structures. rsc.org The inherent reactivity of the 2-aminothiophene scaffold allows it to be a launchpad for synthesizing diverse and complex molecular frameworks. nih.gov

Role in the Development of Non-Proteinogenic Amino Acid Analogues

Non-proteinogenic amino acids, which are not among the 20 standard protein-building amino acids, are crucial in drug discovery and biochemical studies. They are used to create peptides with enhanced stability, modified conformations, and novel biological activities.

Precursors to Substituted Thienylalanines

This compound serves as a valuable precursor for the synthesis of substituted thienylalanines. Thienylalanine is a non-proteinogenic analogue of phenylalanine where the phenyl ring is replaced by a thiophene ring. mdpi.com Such analogues are of significant interest; for instance, 3-(2-thienyl)alanine (Tia) is known to activate the enzyme phenylalanine hydroxylase. mdpi.com

The synthesis can be achieved through the hydrolysis of the nitrile group in this compound to a carboxylic acid, which would yield 3-(thiophen-3-yl)alanine. A related approach involves the Michael addition of a protected aminoacetonitrile (B1212223), like 2-((diphenylmethylene)amino)acetonitrile, to an α,β-unsaturated ketone containing a thiophene ring. The resulting adduct is a direct precursor to a substituted thienylalanine derivative. mdpi.comresearchgate.net This methodology provides a route to novel amino acids that can be incorporated into peptides for therapeutic applications. mdpi.com

Intermediates in the Synthesis of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. 2-Aminothiophene derivatives, including this compound, are important intermediates in the production of various fine chemicals. slideshare.net

Precursors for Dyes and Agrochemicals

The 2-aminothiophene scaffold is a well-established building block in the synthesis of azo dyes. sapub.orgijarp.org The amino group can be readily diazotized and then coupled with various aromatic or heterocyclic coupling components to produce a wide range of colors. sapub.org Thiophene-based azo dyes are valued for their bright shades and good dyeing properties on synthetic fibers like polyester. sapub.orgnih.gov The presence of the thiophene ring can lead to a bathochromic (color-deepening) shift compared to analogous benzene-based dyes. sapub.orgresearchgate.net The specific shade and properties of the dye can be fine-tuned by the substituents on both the thiophene ring and the coupling component. dntb.gov.ua

In addition to dyes, substituted 2-aminothiophenes are recognized as important intermediates in the synthesis of agrochemicals. thieme-connect.com Their structural features can be incorporated into molecules designed to have pesticidal or other crop-protection properties. The versatility of the 2-aminothiophene core allows for the creation of a large number of derivatives for screening and development in the agrochemical industry. researchgate.net

Role in the Preparation of Related Thiophene-Based Intermediates

There is no specific information available in the reviewed scientific literature detailing the role of this compound as a starting material for the synthesis of other thiophene-based intermediates. Although α-aminonitriles and thiophene derivatives are important classes of compounds in organic synthesis, the specific reaction pathways and resulting intermediates originating from this compound have not been documented.

Q & A

Q. What are the recommended synthetic routes for 2-amino-2-(thiophen-3-yl)acetonitrile, and how can reaction efficiency be optimized?

The Strecker synthesis is a viable method, analogous to the preparation of 2-amino-2-(furan-3-yl)acetonitrile. Using thiophen-3-yl aldehyde as the starting material, the reaction involves KCN, NH₄Cl, and NH₄OH in methanol under reflux. Key steps include maintaining stoichiometric ratios (e.g., 1:1.2 aldehyde-to-KCN) and monitoring pH to avoid side reactions. Yields >90% are achievable with purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- ¹H/¹³C NMR : Prioritize peaks for the nitrile group (~110-120 ppm in ¹³C NMR) and thiophene protons (δ 6.5-7.5 ppm in ¹H NMR).

- IR Spectroscopy : A strong absorption band at ~2200 cm⁻¹ confirms the nitrile group. Thiophene ring vibrations appear at ~700-800 cm⁻¹.

- HRMS : The molecular ion [M+H]⁺ should match the exact mass of C₆H₇N₂S (e.g., calculated m/z 139.0332) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent degradation.

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact.

- Waste Disposal : Neutralize nitrile-containing waste with alkaline permanganate before disposal .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to study the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model the compound’s electron density, HOMO-LUMO gaps, and charge distribution. For example, exact exchange terms improve accuracy in predicting ionization potentials and electron affinities. Compare results with experimental cyclic voltammetry data to validate redox-active sites .

Q. What electrochemical polymerization conditions are suitable for derivatives of this compound?

Electropolymerization in acetonitrile with 0.05 M LiClO₄ as the electrolyte at a Pt electrode (potential range: 0–2.5 V vs. Ag/Ag⁺) produces conductive polymers. Scan rates of 50–100 mV/s yield films with oxidation peaks near +2.1 V. Monitor film stability via repeated CV cycles in monomer-free solutions .

Q. How can SHELXL be utilized to resolve crystallographic ambiguities in its metal complexes?

For X-ray crystallography:

- Refine structures using SHELXL’s least-squares algorithms with anisotropic displacement parameters.

- Address twinning or disorder by applying restraints (e.g., SIMU/DELU) and validating with R₁ < 5%.

- Use Hirshfeld surface analysis to interpret intermolecular interactions (e.g., π-stacking with thiophene rings) .

Q. What chromatographic methods optimize the detection of residual solvents (e.g., acetonitrile) in synthesized batches?

Gas chromatography with flame ionization detection (GC-FID):

- Column: DB-624 (30 m × 0.32 mm ID, 1.8 µm film).

- Conditions: Split ratio 10:1, He carrier gas (1.5 mL/min), oven ramp from 40°C (hold 5 min) to 240°C at 10°C/min.

- Quantify acetonitrile via external calibration (LOD: 0.1 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.